![molecular formula C12H26Cl2N2O B1468298 3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride CAS No. 1211514-21-4](/img/structure/B1468298.png)
3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of “3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride” can be represented by the SMILES string C1 (COCC2=CC=CN=C2)CNCCC1
. The InChI representation is 1S/C12H18N2O/c1-3-11 (7-13-5-1)9-15-10-12-4-2-6-14-8-12/h1,3,5,7,12,14H,2,4,6,8-10H2
.
Chemical Reactions Analysis
The chemical reactions involving piperidines have been extensively studied . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride” include its solid form , and its molecular weight of 279.206 . The compound does not have a flash point .
Mechanism of Action
While the exact mechanism of action for “3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride” is unclear, similar compounds like methylphenidate have been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Safety and Hazards
The safety information for “3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride” includes a GHS07 pictogram, a warning signal word, and hazard statements H319 . Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . It is classified as an eye irritant (Eye Irrit. 2) .
Future Directions
Piperidines and their derivatives continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future directions may include further exploration of the pharmacological applications of piperidine derivatives .
properties
IUPAC Name |
3-(piperidin-3-ylmethoxymethyl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.2ClH/c1-3-11(7-13-5-1)9-15-10-12-4-2-6-14-8-12;;/h11-14H,1-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBGVMPJSZYBKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.